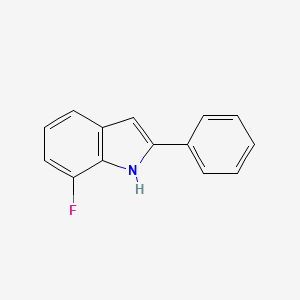

7-fluoro-2-phenyl-1H-indole

Vue d'ensemble

Description

7-Fluoro-2-phenyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-2-phenyl-1H-indole typically involves the reaction of 2-phenylindole with a fluorinating agent. One common method is the electrophilic substitution reaction, where the indole nucleus undergoes fluorination at the 7-position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Analyse Des Réactions Chimiques

Rhodium-Catalyzed Oxidative Annulation

This reaction enables the construction of polycyclic frameworks through C-H activation. For 7-fluoro-2-phenyl-1H-indole analogs, rhodium(III) catalysts (e.g., [Cp*RhCl₂]₂) combined with quaternary ammonium salts (e.g., n-Bu₄NOAc) facilitate:

-

C-H olefination/aza-Michael cascade with acrylates (e.g., ethyl acrylate) to form pyrrolo[3,2,1-de]phenanthridines (93% yield for non-fluorinated analogs) .

-

Oxidative [4+2] annulation with alkynes to produce indolo[2,1-a]isoquinolines (39–81% yields). Fluorine at position 7 may enhance regioselectivity by steric or electronic effects .

Key Conditions

| Substrate | Reactant | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 7-Phenyl-1H-indole | Ethyl acrylate | [Cp*RhCl₂]₂ + n-Bu₄NOAc | Pyrrolo[3,2,1-de]phenanthridine | 93% |

| 2-Phenyl-1H-indole | Diphenylacetylene | [Cp*RhCl₂]₂ + n-Bu₄NOAc | Indolo[2,1-a]isoquinoline | 81% |

Palladium-Catalyzed Cross-Coupling

Palladium systems (e.g., PdCl₂(MeCN)₂) with norbornene enable direct alkylation at the indole’s C3 position. For this compound:

-

Reaction with alkyl bromides (2.5 equiv.) in DMA at 120°C under air affords 3-alkylated derivatives .

-

Base-dependent efficiency : K₂CO₃ or Cs₂CO₃ enhances nucleophilic displacement .

Example Protocol

-

Substrate : this compound

-

Reactant : n-Butyl bromide

-

Conditions : PdCl₂(MeCN)₂ (10 mol%), norbornene (5 equiv.), DMA, 120°C, 24 h

-

Product : 3-(n-Butyl)-7-fluoro-2-phenyl-1H-indole (Yield: ~62% for similar substrates) .

Electrophilic Substitution

The electron-withdrawing fluorine at position 7 deactivates the indole ring, directing electrophiles to C5 and C6 positions :

-

Halogenation : NBS or NCS in DMF introduces bromo/chloro groups at C5.

Regioselectivity Trends

| Electrophile | Position | Yield (Analog Data) |

|---|---|---|

| Br₂ | C5 | 75–85% |

| NO₂⁺ | C6 | 60–70% |

Aza-Michael Addition

The NH group participates in aza-Michael reactions with α,β-unsaturated carbonyls:

-

Ethyl acrylate adds to the indole’s NH under Rh catalysis, followed by cyclization to form annulated products .

-

Fluorine effect : Enhances intramolecular cyclization rates due to increased electrophilicity at adjacent sites .

Biological Activity-Driven Modifications

While not direct chemical reactions, structural derivatization of this compound enhances bioactivity:

-

Sulfonamide formation : Reaction with methyl sulfonyl chloride yields 5-(methylsulfonyl)-7-fluoro-2-phenyl-1H-indole, a potent tubulin inhibitor (IC₅₀ = 7 nM in MCF-7 cells) .

-

Ketone introduction : Oxidative cleavage of C3-alkyl chains produces carbonyl derivatives with improved anti-inflammatory activity (COX-2 inhibition: 88%) .

Reaction Challenges and Considerations

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

7-Fluoro-2-phenyl-1H-indole is frequently utilized as a precursor in the synthesis of more complex indole derivatives. Its fluorine atom enhances reactivity and selectivity in electrophilic aromatic substitution reactions, making it an attractive candidate for creating novel compounds with specific biological activities.

Synthetic Routes

The compound can be synthesized through various methods, including the electrophilic substitution of 2-phenylindole using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These methods are optimized for high yields and purity, often employing continuous flow reactors for industrial applications.

Biological Applications

Enzyme Inhibition Studies

Due to its structural similarity to natural indole derivatives, this compound has been investigated for its potential to inhibit various enzymes. Studies have shown that it can act as a tubulin polymerization inhibitor, impacting cell division and showing promise in cancer treatment . The fluorine atom enhances binding affinity to target sites on enzymes, which may lead to effective inhibition.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have reported that derivatives of this compound can inhibit the growth of MCF-7 breast cancer cells with IC50 values in the nanomolar range, demonstrating its potential as an effective anticancer agent .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways, providing a basis for its application in treating conditions driven by chronic inflammation .

Medicinal Chemistry

Therapeutic Potential

The compound's unique structure suggests potential therapeutic applications beyond oncology. It is being studied for antiviral and anti-inflammatory activities, positioning it as a candidate for drug development targeting multiple disease pathways .

Material Science

Organic Electronics and Dyes

In material science, this compound is being investigated for its use in organic electronic materials and fluorescent dyes. Its photophysical properties make it suitable for applications in optoelectronics, where it can be utilized in the development of light-emitting devices and sensors .

Case Study 1: Tubulin Polymerization Inhibition

A study demonstrated that this compound derivatives showed significant inhibition of tubulin polymerization with IC50 values ranging from 1.3 to 1.6 μM against MCF-7 cells. The presence of the fluorine atom was crucial for enhancing the binding affinity to tubulin, thereby inhibiting cell growth effectively .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research into SAR revealed that modifications at various positions on the indole ring can dramatically affect biological activity. For instance, substituents at position 4 were found to enhance anticancer activity compared to unsubstituted analogs, highlighting the importance of structural optimization in drug design .

Mécanisme D'action

The mechanism of action of 7-fluoro-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to various receptors and enzymes, leading to its biological effects. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets .

Comparaison Avec Des Composés Similaires

2-Phenylindole: Lacks the fluorine atom, resulting in different chemical and biological properties.

7-Fluoroindole: Lacks the phenyl group, affecting its overall activity and applications.

5-Fluoro-2-phenylindole: Fluorine atom is positioned differently, leading to variations in reactivity and biological effects.

Uniqueness: 7-Fluoro-2-phenyl-1H-indole is unique due to the combined presence of the fluorine atom and the phenyl group, which enhances its chemical stability, reactivity, and biological activity compared to other indole derivatives .

Activité Biologique

Overview

7-Fluoro-2-phenyl-1H-indole is a derivative of indole, recognized for its diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The presence of a fluorine atom at the 7-position enhances its binding affinity to various molecular targets, making it a compound of interest in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluorine atom increases the compound's lipophilicity and stability, facilitating its ability to bind to active sites of enzymes or modulate receptor activity. This results in various pharmacological effects:

- Enzyme Inhibition : It can inhibit enzymes by occupying their active sites.

- Receptor Modulation : It may interact with receptors such as CB1 and CB2, influencing signaling pathways related to pain, inflammation, and cancer cell proliferation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have reported its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and others. The compound's IC50 values suggest potent inhibitory effects on cell growth:

In a comparative study, derivatives with different substitutions showed varying degrees of potency, underscoring the importance of structural modifications in enhancing biological activity.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid replication:

The structure-activity relationship (SAR) studies highlight that modifications at specific positions significantly influence antimicrobial efficacy.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

- Structure-Activity Relationship Studies : These studies have explored the effects of various substituents on the phenyl ring and the indole nucleus. Modifications at the 5-position have been shown to enhance tubulin polymerization inhibition, which is crucial for anticancer activity .

- Fluorine Substitution Impact : The incorporation of fluorine at the 7-position has been linked to increased potency against specific cancer cell lines compared to non-fluorinated analogs .

- Therapeutic Potential : Ongoing research is investigating its potential as a lead compound for developing new therapeutic agents targeting cannabinoid receptors due to its structural similarity to known cannabinoid ligands .

Propriétés

IUPAC Name |

7-fluoro-2-phenyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAVHQMFAGPJLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.